molecular formula C19H19N3 B8783907 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine

2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine

Cat. No. B8783907
M. Wt: 289.4 g/mol
InChI Key: IRQKGSUIGOEOEX-UHFFFAOYSA-N
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Patent
US06433174B1

Procedure details

11.55 g (97.80 mmol) of 2-aminobenzonitrile and 24.07 g (127.14 mmol) of N-benzylpiperidine-4-one were dissolved in 200 ml of ethyl acetate, to which 50.00 g (225.00 mmol) of trimethylsilyltrifluoromethane sulfonate was added dropwise at room temperature. After the end of the dropwise addition, the mixture was refluxed under heating for 6 hours. After air cooling, the produced crystals were filtered out and washed with 320 ml of ethyl acetate. The obtained crystals were dried, added to a mixed solution of 400 ml of water and 200 ml of ethanol and dissolved by heating. After air cooling, 250 ml of a 1N sodium hydroxide solution was added thereto and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated saline solution and dried over anhydrous sodium sulfate, and then the drying agent was filtered out. The filtrate was concentrated under reduced pressure and the residue was suspended in a mixed solution of 200 ml of ethyl acetate and 200 ml of hexane. The produced crystals were filtered out and further washed with the above mixed solution to obtain the title compound (27.39 g, 95% yield).
Quantity
11.55 g
Type
reactant
Reaction Step One
Quantity
24.07 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH2:10]([N:17]1[CH2:22][CH2:21][C:20](=O)[CH2:19][CH2:18]1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C[Si](OS(C(F)(F)F)(=O)=O)(C)C>C(OCC)(=O)C>[NH2:5][C:4]1[C:19]2[CH2:18][N:17]([CH2:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:22][CH2:21][C:20]=2[N:1]=[C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=12

Inputs

Step One
Name
Quantity
11.55 g
Type
reactant
Smiles
NC1=C(C#N)C=CC=C1
Name
Quantity
24.07 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
50 g
Type
reactant
Smiles
C[Si](C)(C)OS(=O)(=O)C(F)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at room temperature
ADDITION
Type
ADDITION
Details
After the end of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After air cooling
FILTRATION
Type
FILTRATION
Details
the produced crystals were filtered out
WASH
Type
WASH
Details
washed with 320 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The obtained crystals were dried
ADDITION
Type
ADDITION
Details
added to a mixed solution of 400 ml of water and 200 ml of ethanol
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
After air cooling
ADDITION
Type
ADDITION
Details
250 ml of a 1N sodium hydroxide solution was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
the drying agent was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The produced crystals were filtered out
WASH
Type
WASH
Details
further washed with the above mixed solution

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(=NC=3CCN(CC13)CC1=CC=CC=C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 27.39 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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